molecular formula C8H5Br2ClO2 B15204880 Methyl 5-Chloro-3,4-dibromobenzoate

Methyl 5-Chloro-3,4-dibromobenzoate

Cat. No.: B15204880
M. Wt: 328.38 g/mol
InChI Key: MJJJFGFUOKAVAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Chloro-3,4-dibromobenzoate typically involves the esterification of 3,4-dibromo-5-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Chloro-3,4-dibromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: Oxidation can lead to the formation of more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions typically produce the corresponding benzoic acid derivatives.

Scientific Research Applications

Chemistry: Methyl 5-Chloro-3,4-dibromobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be employed in the development of new bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-Chloro-3,4-dibromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 3,4-Dibromobenzoate: Similar structure but lacks the chlorine atom.

    Methyl 5-Chloro-2,3-dibromobenzoate: Similar structure with different positioning of halogen atoms.

    Methyl 4-Bromobenzoate: Contains only one bromine atom and lacks the chlorine atom.

Uniqueness: Methyl 5-Chloro-3,4-dibromobenzoate is unique due to the presence of both chlorine and bromine atoms in its structure. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5Br2ClO2

Molecular Weight

328.38 g/mol

IUPAC Name

methyl 3,4-dibromo-5-chlorobenzoate

InChI

InChI=1S/C8H5Br2ClO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3

InChI Key

MJJJFGFUOKAVAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)Br)Cl

Origin of Product

United States

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